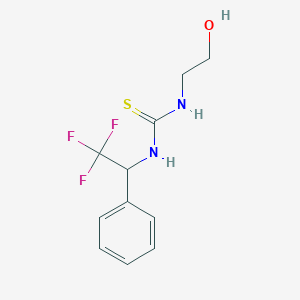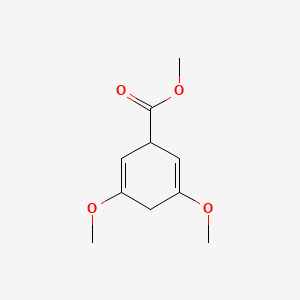![molecular formula C18H11Cl3 B14587164 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-90-7](/img/structure/B14587164.png)
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is an organochlorine compound known for its structural complexity and significant applications in various fields. This compound is a derivative of benzene and is characterized by the presence of multiple chlorine atoms attached to the benzene ring, making it a highly chlorinated aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The chlorination process is carefully monitored to control the degree of chlorination and minimize the formation of unwanted by-products.
化学反应分析
Types of Reactions
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under elevated temperatures and pressures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of phenols, anilines, or other substituted aromatic compounds.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of less chlorinated biphenyls or completely dechlorinated biphenyls.
科学研究应用
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the behavior of chlorinated aromatic compounds in biological systems.
Industry: Utilized in the production of specialty chemicals, including pesticides and other agrochemicals.
作用机制
The mechanism of action of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity or altering their function. It can also interact with cellular membranes, affecting membrane fluidity and permeability. The pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species, leading to cellular damage.
相似化合物的比较
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Another chlorinated aromatic compound with similar structural features but different biological and chemical properties.
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar chlorinated biphenyl structure but different applications and toxicity profiles.
2,4-Dichloro-1-isopropoxybenzene: A related compound with an isopropoxy group instead of a phenyl group, leading to different chemical reactivity and applications.
Uniqueness
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry. Additionally, its interactions with biological systems provide valuable insights into the behavior of chlorinated aromatic compounds in living organisms.
属性
CAS 编号 |
61576-90-7 |
|---|---|
分子式 |
C18H11Cl3 |
分子量 |
333.6 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-15-7-5-13(6-8-15)12-1-3-14(4-2-12)17-10-9-16(20)11-18(17)21/h1-11H |
InChI 键 |
YKLIDBDXCDARCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


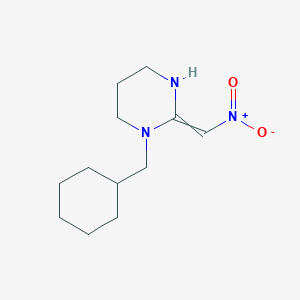
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)

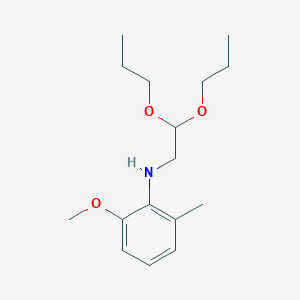
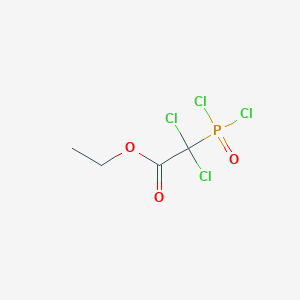
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
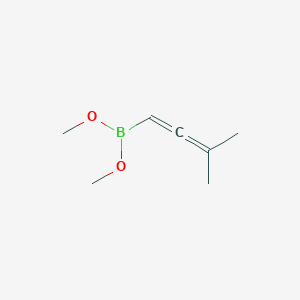
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)

![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
